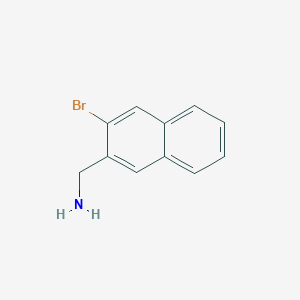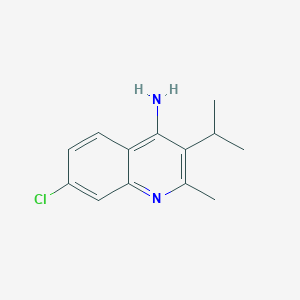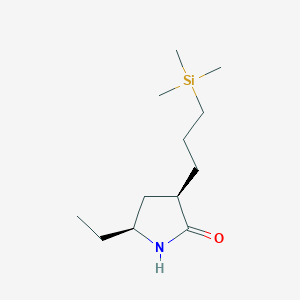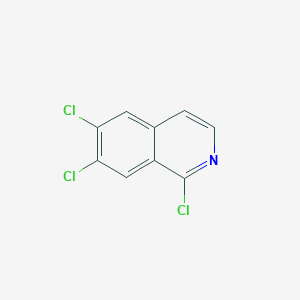
5-Phenylnaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenylnaphthalene-1,4-dione is a chemical compound with the molecular formula C16H10O2. It is a derivative of naphthoquinone, characterized by the presence of a phenyl group attached to the naphthalene ring.
準備方法
Synthetic Routes and Reaction Conditions
5-Phenylnaphthalene-1,4-dione can be synthesized through various methods. One common approach involves the Diels-Alder reaction between 1,4-naphthoquinone and phenylacetylene. This reaction typically requires a catalyst, such as a Lewis acid, and is conducted under reflux conditions in an appropriate solvent .
Another method involves the oxidative coupling of 1,4-naphthoquinone with benzene derivatives in the presence of an oxidizing agent like potassium permanganate or ceric ammonium nitrate. This reaction is usually carried out in an acidic medium to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also a key consideration in industrial processes .
化学反応の分析
Types of Reactions
5-Phenylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of more complex quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of substituted naphthoquinones.
科学的研究の応用
5-Phenylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its quinone structure, which is known to interact with biological systems.
作用機序
The mechanism of action of 5-Phenylnaphthalene-1,4-dione involves its interaction with cellular components, particularly through redox reactions. The quinone structure allows it to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This property is exploited in its potential use as an anticancer agent, where the generation of ROS can induce apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its biological activities and use in organic synthesis.
2-Hydroxy-1,4-naphthoquinone (Lawsone): Known for its use in henna and its biological activities.
Juglone (5-Hydroxy-1,4-naphthoquinone): Found in walnut trees and known for its allelopathic properties.
Uniqueness
5-Phenylnaphthalene-1,4-dione is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability and potentially introduce new properties not observed in the parent compound or other derivatives .
特性
CAS番号 |
33522-29-1 |
|---|---|
分子式 |
C16H10O2 |
分子量 |
234.25 g/mol |
IUPAC名 |
5-phenylnaphthalene-1,4-dione |
InChI |
InChI=1S/C16H10O2/c17-14-9-10-15(18)16-12(7-4-8-13(14)16)11-5-2-1-3-6-11/h1-10H |
InChIキー |
LUVNBFPWKLTVLZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C(=O)C=CC(=O)C3=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



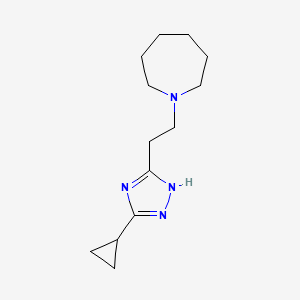
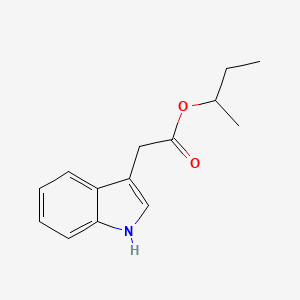
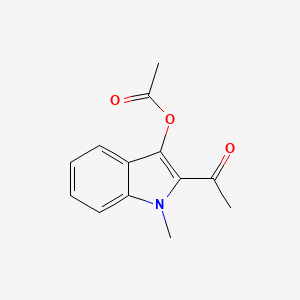
![9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]-](/img/structure/B11877281.png)
![2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL](/img/structure/B11877284.png)

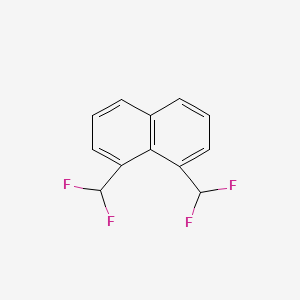
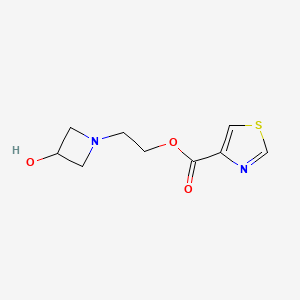
![Methyl 3-[Imino(methoxy)methyl]benzoate Hydrochloride](/img/structure/B11877299.png)
